molecular formula C8H9Cl2NOS B3012266 N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide CAS No. 2445791-05-7

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide

Cat. No.: B3012266
CAS No.: 2445791-05-7
M. Wt: 238.13
InChI Key: NDFRIYXAURQHPT-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This acetamide derivative features a 2,5-dichlorothiophene moiety, a structure known for its versatility in various research applications. The compound's molecular framework makes it a valuable intermediate in the synthesis of more complex molecules for exploration in medicinal chemistry and materials science. As a building block, it is utilized in the development of novel compounds for screening and experimental purposes. The presence of the dichlorothiophene group is often associated with potential biological activity, positioning this chemical as a key precursor in hit-to-lead optimization studies within research laboratories. Researchers employ it in the investigation of structure-activity relationships (SAR), particularly in projects targeting various enzyme families and receptors. Its mechanism of action is not defined and is entirely dependent on the specific research context and the final molecule into which it is incorporated. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NOS/c1-5(12)11-3-2-6-4-7(9)13-8(6)10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFRIYXAURQHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide typically involves the reaction of 2,5-dichlorothiophene with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: 2,5-Dichlorothiophene is reacted with ethylamine in the presence of a solvent and a catalyst to form N-[2-(2,5-dichlorothiophen-3-yl)ethyl]amine.

    Step 2: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the acetamide group to an amine.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl or aryl halides are used in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated thiophene derivatives or amines.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl Acetamides

a) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure : Dichlorophenyl group (3,4-Cl) attached to acetamide, linked to a pyrazolone ring.
  • Key Differences: Substituent: Phenyl vs. thiophene; the latter offers sulfur-mediated resonance effects. Conformation: Pyrazolone ring introduces rigidity, contrasting with the ethyl spacer in the target compound.
b) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : 2,6-Dichlorophenyl group directly bonded to acetamide, linked to a thiazole ring.
  • Key Differences :
    • Heterocycle : Thiazole (N,S-heterocycle) vs. thiophene (S-heterocycle).
    • Flexibility : Direct aryl attachment reduces conformational freedom compared to the ethyl linker in the target compound.
    • Crystal Packing : Forms 1D chains via N–H⋯N bonds, suggesting distinct solid-state behavior .

Thiophene-Containing Acetamides

a) N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS: 941988-47-2)
  • Structure : Combines 2,5-dichlorothiophene with a thiazole and sulfonyl group.
  • Key Differences :
    • Complexity : Additional sulfonyl group enhances polarity and hydrogen-bonding capacity.
    • Applications : Likely pharmacological (e.g., enzyme inhibition) due to sulfonyl and thiazole motifs, contrasting with the simpler target compound .

Pesticidal Acetamides ()

Compound Name Substituents Use
Alachlor 2-Chloro, 2,6-diethylphenyl, methoxymethyl Herbicide
Pretilachlor 2-Chloro, 2,6-diethylphenyl, propoxyethyl Rice field herbicide
Target Compound 2,5-Dichlorothiophen-3-yl, ethyl Undocumented
  • Flexibility: Ethyl spacer may improve bioavailability compared to rigid alkyl-aromatic analogs .

Biological Activity

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a dichlorothiophene moiety. Its chemical formula is C10_{10}H10_{10}Cl2_{2}N2_{2}O, indicating the presence of both chlorine and nitrogen atoms that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It potentially inhibits certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, which may be linked to its ability to disrupt cellular processes in microorganisms.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for various pathogens have been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20
Bacillus subtilis15

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase.
  • Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The study utilized a broth microdilution method to determine MIC values. Results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.

Study 2: Anticancer Activity

Another pivotal study focused on the anticancer properties of this compound in vitro using human cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

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